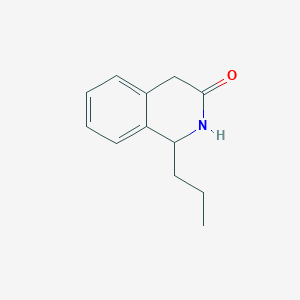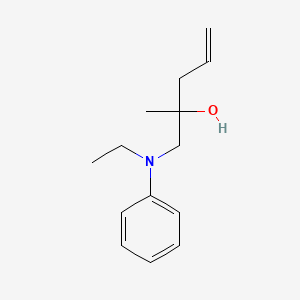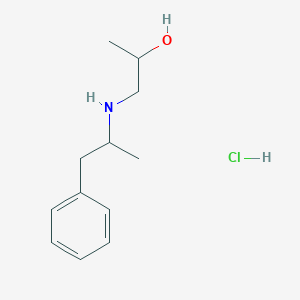![molecular formula C10H20N4O2 B14563683 2,2'-[(E)-Diazenediyl]bis(2-methylbutanamide) CAS No. 62043-07-6](/img/structure/B14563683.png)
2,2'-[(E)-Diazenediyl]bis(2-methylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(E)-Diazenediyl]bis(2-methylbutanamide) is an organic compound characterized by the presence of a diazene (N=N) functional group flanked by two 2-methylbutanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(2-methylbutanamide) typically involves the reaction of 2-methylbutanamide with a diazene precursor under controlled conditions. One common method involves the use of a coupling reaction between 2-methylbutanamide and a diazene compound, such as azobisisobutyronitrile, in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(E)-Diazenediyl]bis(2-methylbutanamide) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(2-methylbutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2,2’-[(E)-Diazenediyl]bis(2-methylbutanamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(2-methylbutanamide) involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. These interactions can result in the inhibition or activation of specific enzymes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-[(E)-Diazenediyl]bis(2-methylpropanamide)
- **2,2’-[(E)-Diazenediyl]bis(2,4-dimethylpentanenitrile)
Uniqueness
2,2’-[(E)-Diazenediyl]bis(2-methylbutanamide) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
62043-07-6 |
|---|---|
Molecular Formula |
C10H20N4O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[(1-amino-2-methyl-1-oxobutan-2-yl)diazenyl]-2-methylbutanamide |
InChI |
InChI=1S/C10H20N4O2/c1-5-9(3,7(11)15)13-14-10(4,6-2)8(12)16/h5-6H2,1-4H3,(H2,11,15)(H2,12,16) |
InChI Key |
KWZULKIVMJKFKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)N)N=NC(C)(CC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile](/img/structure/B14563603.png)

![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)


![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14563627.png)

![2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14563656.png)



![3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate](/img/structure/B14563691.png)


